Alogliptin-13C,d3 (benzoate)

Description

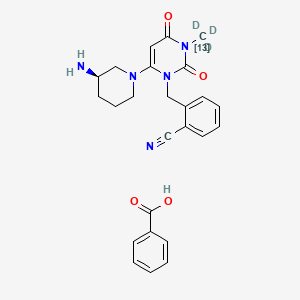

Alogliptin-13C,d3 (benzoate) is a stable isotope-labeled analog of alogliptin benzoate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The compound is chemically designated as C₁₇¹³CH₁₈D₃N₅O₂·C₇H₅O₂ (CAS: 1246817-18-4) and incorporates ¹³C (carbon-13) and deuterium (d3) isotopes at specific positions to enable precise tracking in pharmacokinetic, metabolic, and analytical studies . Its molecular weight is 343.403 g/mol, and it is primarily utilized in quantitative mass spectrometry and nuclear magnetic resonance (NMR) research to elucidate drug metabolism pathways and optimize therapeutic monitoring protocols .

Properties

Molecular Formula |

C25H27N5O4 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile;benzoic acid |

InChI |

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1/i1+1D3; |

InChI Key |

KEJICOXJTRHYAK-NPAXVIRRSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alogliptin-13C,d3 (benzoate) involves the incorporation of carbon-13 and deuterium into the alogliptin molecule. The process typically starts with the synthesis of the labeled intermediates, followed by their incorporation into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of Alogliptin-13C,d3 (benzoate) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Key Reaction Steps:

-

Asymmetric Hydrogenation : The synthesis begins with the asymmetric hydrogenation of 1,4,5,6-tetrahydropyridine-3-carboxamide (7 ) using a ruthenium catalyst (e.g., Ru(CF₃CO₂)₂{(S)-phanephos} or Ru(CF₃CO₂)₂{(S)-binap}). This step introduces chirality, yielding (R)-nipecotamide (8 ) with >99% enantiomeric excess (ee) after crystallization .

-

Hofmann Rearrangement : The labeled intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (10 ) undergoes Hofmann rearrangement using iodobenzene diacetate (PIDA) in the presence of pyridine. This step introduces the primary amine functionality critical for DPP-IV inhibition .

Table 1: Reaction Parameters for Key Steps

| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru(CF₃CO₂)₂{(S)-phanephos} | Ethanol | 25–60 | 68–76 | >99.7% ee |

| Hofmann Rearrangement | PIDA, Pyridine | Dichloromethane | 0–25 | 85–92 | 99.8% |

| Benzoate Salt Formation | Benzoic Acid | 2-Propanol/EtOAc | 60 | 92 | 99.79% |

Notes :

-

The use of KBr in asymmetric hydrogenation enhances enantioselectivity (88% ee to >99% ee post-crystallization) .

-

Benzoate salt formation occurs via acid-base reaction, with optimal stoichiometry (1:1 molar ratio) in 2-propanol/EtOAc .

Mechanistic Insights

-

Asymmetric Hydrogenation : The Ru catalyst facilitates syn-addition of hydrogen to the tetrahydropyridine ring, achieving high stereocontrol. Isotopic labeling (¹³C, d3) does not perturb the electronic environment, preserving reaction kinetics .

-

Hofmann Rearrangement : PIDA mediates the conversion of a carboxamide to an amine via a nitrene intermediate. Pyridine acts as a base, stabilizing reactive intermediates and preventing side reactions .

Table 2: Spectroscopic Data for Alogliptin-13C,d3 (Benzoate)

Industrial-Scale Adaptations

-

Catalyst Recycling : Ru catalysts are recovered via filtration, reducing costs in large-scale production (50 kg batches) .

-

Purification : Crystallization from ethanol removes dimer impurities (<0.1% by HPLC), meeting pharmaceutical standards .

Stability and Degradation Pathways

Scientific Research Applications

Alogliptin-13C,d3 (benzoate) has several scientific research applications:

Chemistry: Used in analytical studies to trace the metabolic pathways of alogliptin.

Biology: Employed in studies to understand the biological effects and interactions of alogliptin.

Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of alogliptin.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Alogliptin-13C,d3 (benzoate) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Comparison with Similar Compounds

Research Methodologies and Validation

- Analytical Techniques: A validated HPLC method for Alogliptin-13C,d3 (benzoate) achieves sensitivity comparable to non-labeled alogliptin benzoate, with precision meeting ICH/FDA standards (RSD <2%) .

- Synthetic Challenges : The incorporation of ¹³C and d3 requires specialized protocols to avoid isotopic dilution, as described in ¹³C-labeling studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Alogliptin-13C,d3 (benzoate), and how is its structural integrity confirmed?

- Alogliptin-13C,d3 (benzoate) is synthesized via isotopic labeling of the parent compound, incorporating ¹³C and deuterium atoms at specific positions. Key intermediates, such as halogenated pyridinone derivatives, are synthesized through nucleophilic substitution and coupling reactions . Structural confirmation relies on ¹H NMR, ¹³C NMR, and mass spectrometry (MS). For example, in related compounds, ¹³C NMR is critical for verifying isotopic incorporation, while MS ensures molecular weight accuracy .

Q. What validated analytical methods are recommended for quantifying Alogliptin-13C,d3 (benzoate) in research settings?

- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. Methods optimized with C18 columns (e.g., 250 × 4.6 mm, 5 µm) and mobile phases like acetonitrile:phosphate buffer (pH 3.0) enable precise quantification. Detection at 220–230 nm achieves sensitivity down to 0.1 µg/mL . Validation parameters (linearity, accuracy, precision) must comply with ICH guidelines, with impurity profiling conducted using gradient elution .

Q. What safety protocols are essential for handling Alogliptin-13C,d3 (benzoate) in the laboratory?

- Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of dust. In case of contact, rinse skin with soap/water and eyes with saline for 15 minutes. Store the compound in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do isotopic labels (¹³C, d3) influence the pharmacokinetic or metabolic stability studies of Alogliptin-13C,d3 (benzoate)?

- Isotopic labeling allows tracing of metabolic pathways via mass spectrometry. Deuterium at metabolically stable positions (e.g., methyl groups) reduces deuteration loss, while ¹³C enhances detection sensitivity in LC-MS. Comparative studies with unlabeled alogliptin can quantify isotopic effects on enzyme binding or clearance rates .

Q. How can researchers design stability-indicating methods to assess degradation products of Alogliptin-13C,d3 (benzoate) under stress conditions?

- Subject the compound to forced degradation (acid/base hydrolysis, oxidative/thermal stress). Use RP-HPLC with photodiode array detection to resolve degradation products. For example, 0.1N HCl at 80°C for 2 hours induces hydrolysis, while 3% H₂O₂ simulates oxidative degradation. Method robustness is ensured by varying column temperatures (±5°C) and flow rates (±0.1 mL/min) .

Q. What strategies optimize the separation of Alogliptin-13C,d3 (benzoate) from co-formulated drugs (e.g., pioglitazone) in complex matrices?

- Ion-pair chromatography with additives like sodium hexanesulfonate (0.01 M) improves peak symmetry for basic compounds. Gradient elution (e.g., 10%–50% acetonitrile over 20 minutes) resolves alogliptin from pioglitazone. Validation requires assessing matrix effects (e.g., plasma proteins) via standard addition methods .

Q. How can synthetic impurities in Alogliptin-13C,d3 (benzoate) be identified and quantified during process development?

- Monitor intermediates using LC-MS/MS. For example, brominated byproducts (e.g., Compound 8 in ) are identified via characteristic isotopic patterns. Quantify impurities against reference standards, ensuring thresholds comply with ICH Q3A/B guidelines (<0.15% for unknown impurities) .

Methodological Considerations

- Cross-Validation of Data : Discrepancies in HPLC methods (e.g., mobile phase pH in vs. ) highlight the need for method adaptation based on analyte polarity and matrix complexity.

- Regulatory Compliance : Stability studies must align with EMA/FDA guidelines, including photostability testing per ICH Q1B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.